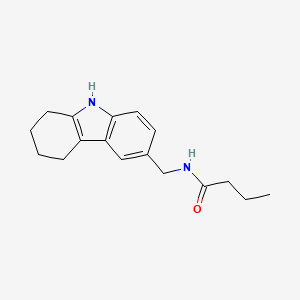

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide

Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide is a synthetic organic compound featuring a tetrahydrocarbazole core substituted with a butyramide group. The tetrahydrocarbazole moiety is a partially saturated carbazole derivative, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The butyramide group (-CONH-(CH₂)₂CH₃) is attached via a methylene linker to the carbazole’s 6-position.

The compound’s synthesis likely involves functionalization of the tetrahydrocarbazole scaffold, followed by amidation. Characterization typically employs IR, NMR, and mass spectrometry to confirm the amide linkage and carbazole substitution patterns .

Properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-5-17(20)18-11-12-8-9-16-14(10-12)13-6-3-4-7-15(13)19-16/h8-10,19H,2-7,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMFOIYVIXEODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with butyric acid or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carbazole derivative and butyric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms of carbazole derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the carbazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1-ones or benzazonine-diones .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex carbazole derivatives.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Opioid Derivatives

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide shares functional group similarities with fentanyl analogs, such as 4-methoxybutyryl fentanyl and ortho-fluorobutyryl fentanyl , which are controlled substances (). These compounds feature a piperidine core instead of carbazole but retain the butyramide group. Key differences include:

- Receptor Binding : The carbazole’s planar structure may reduce μ-opioid receptor affinity compared to piperidine-based fentanyls, which exhibit high receptor complementarity.

- Metabolic Stability : Substituents like fluorine or methoxy groups in fentanyl analogs enhance lipophilicity and metabolic resistance, whereas the carbazole’s aromaticity may increase susceptibility to oxidative metabolism .

Piperidine-Based Butyramides (NIH Series)

Compounds like NIH 8635 and NIH 8714 () are 4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidine butyramides. These feature a piperidine ring with aromatic substituents, contrasting with the carbazole core.

- Pharmacological Profile : The NIH compounds likely target opioid receptors, with chlorine/trifluoromethyl groups enhancing potency and selectivity. The carbazole derivative’s activity remains speculative but may diverge due to steric and electronic differences.

Tetrahydrocarbazole Derivatives

- N-Substituted Acetamides (): Acetamide derivatives (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) prioritize hydrogen-bonding interactions via shorter alkyl chains, whereas butyramides may enhance membrane permeability.

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butyramide is a compound derived from the tetrahydrocarbazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O |

| Molecular Weight | 290.38 g/mol |

| CAS Number | Not specified in sources |

| Boiling Point | Predicted boiling point: 604.5 ± 55.0 °C |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.15 ± 0.46 (Predicted) |

Structural Characteristics

The compound features a butyramide functional group linked to a tetrahydrocarbazole structure, which is known for its diverse biological activities.

This compound interacts with various biological targets, potentially modulating pathways associated with neuropharmacology and oncology. The specific molecular targets include:

- Receptors : It is hypothesized to interact with dopamine and serotonin receptors due to its structural similarity to known neuroactive compounds.

- Enzymes : The compound may inhibit certain enzymes involved in cancer progression and inflammation.

Therapeutic Potential

Research indicates that derivatives of tetrahydrocarbazole exhibit a range of biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antidepressant Effects : Some studies suggest that tetrahydrocarbazole derivatives can enhance serotonergic and dopaminergic neurotransmission, indicating potential use as antidepressants.

Case Studies and Research Findings

-

Anticancer Activity Study :

Compound IC50 (µM) Mechanism of Action N-(2-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-N-(6-methylpyridin-2-yl)butanamide 15 Induces apoptosis N-(6-methylpyridin-2-yl)-N-(2-(4-fluorophenyl)thiazol-4-yl)butanamide 25 Inhibits cell proliferation - Neuropharmacological Evaluation :

- Inflammation Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.